molecular formula C20H18N2O4S B12183026 4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B12183026
M. Wt: 382.4 g/mol
InChI Key: XHJVASDYKPCVKN-UHFFFAOYSA-N
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Description

4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the methoxyphenyl and benzoic acid groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position would yield benzoic acid derivatives, while substitution reactions could introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[[2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O4S/c1-26-17-5-3-2-4-16(17)19-22-15(12-27-19)10-18(23)21-11-13-6-8-14(9-7-13)20(24)25/h2-9,12H,10-11H2,1H3,(H,21,23)(H,24,25)

InChI Key

XHJVASDYKPCVKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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